4-(Oxolan-3-yloxy)piperidine hydrochloride

Description

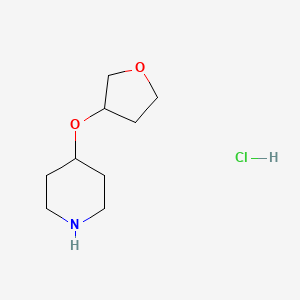

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(oxolan-3-yloxy)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;/h8-10H,1-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHURCUUIAWQCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2CCOC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Analysis of 4 Oxolan 3 Yloxy Piperidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement of 4-(Oxolan-3-yloxy)piperidine (B1426798) hydrochloride can be assembled.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For the hydrochloride salt of 4-(Oxolan-3-yloxy)piperidine, the protonated nitrogen of the piperidine (B6355638) ring leads to a downfield shift of adjacent protons. The spectrum would exhibit distinct signals corresponding to the piperidine and oxolane rings.

The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon atom bonded to the ether oxygen (C4 of the piperidine and C3 of the oxolane) would be shifted downfield due to the deshielding effect of the oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Oxolan-3-yloxy)piperidine Hydrochloride

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Piperidine H2/H6 (axial & equatorial) | 3.0 - 3.5 | Multiplet | Adjacent to the protonated nitrogen, showing distinct axial and equatorial signals. |

| Piperidine H3/H5 (axial & equatorial) | 1.8 - 2.2 | Multiplet | Protons on the piperidine ring. |

| Piperidine H4 | 3.8 - 4.2 | Multiplet | Methine proton at the ether linkage. |

| Oxolane H3 | 4.2 - 4.6 | Multiplet | Methine proton at the ether linkage. |

| Oxolane H2/H5 | 3.7 - 4.0 | Multiplet | Methylene protons adjacent to the oxolane oxygen. |

| Oxolane H4 | 1.9 - 2.3 | Multiplet | Methylene protons on the oxolane ring. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Piperidine C2/C6 | 40 - 45 |

| Piperidine C3/C5 | 28 - 33 |

| Piperidine C4 | 70 - 75 |

| Oxolane C3 | 75 - 80 |

| Oxolane C2/C5 | 65 - 70 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It would be used to trace the connectivity within the piperidine and oxolane rings separately. For instance, the signal for the proton at C4 of the piperidine would show a correlation to the protons at C3 and C5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly powerful for connecting the different fragments of the molecule. A key correlation would be observed between the proton on C4 of the piperidine and C3 of the oxolane (and vice-versa), confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For example, NOESY could help determine the relative orientation of the oxolane and piperidine rings and establish the preferred chair conformation of the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. For this compound, the expected molecular formula of the free base is C₉H₁₇NO₂.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Cleavage of the C-O ether bond, leading to fragments corresponding to the piperidinol cation and the oxolane radical cation.

Alpha-cleavage adjacent to the piperidine nitrogen, a characteristic fragmentation for piperidines.

Loss of small neutral molecules, such as water or ethylene, from the oxolane ring.

Table 3: Predicted HRMS Data and Major Fragments for 4-(Oxolan-3-yloxy)piperidine (Free Base)

| Fragment Ion | Proposed Structure | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₈NO₂⁺ | 172.1332 |

| [C₅H₁₀NO]⁺ | Piperidin-4-ol cation | 100.0757 |

| [C₄H₇O]⁺ | Tetrahydrofuran-3-yl cation | 71.0491 |

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid state.

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide a definitive three-dimensional structure. This analysis would yield precise bond lengths, bond angles, and torsion angles. nih.gov The data would confirm the chair conformation of the piperidine ring and the envelope or twist conformation of the oxolane ring. nih.gov Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding between the chloride ion and the protonated piperidine nitrogen.

While not directly applicable to the compound itself without a known biological target, it is a relevant area of structural analysis for analogous compounds. If analogues of this molecule were designed to interact with a specific protein, co-crystallization with the target macromolecule would provide invaluable information about the binding mode. This would reveal the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding and guide further drug design efforts.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperidine |

| Oxolane |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules by identifying their functional groups and characterizing the nature of their chemical bonds. For this compound, these spectroscopic methods provide a detailed fingerprint of its molecular structure, revealing the characteristic vibrational modes of the piperidine ring, the oxolane (tetrahydrofuran) moiety, the ether linkage, and the protonated amine hydrochloride.

The vibrational spectrum of this compound is a composite of the vibrational modes of its constituent parts. The piperidine ring, the oxolane ring, and the C-O-C ether linkage each contribute distinct signals. Furthermore, the protonation of the piperidine nitrogen to form the hydrochloride salt introduces new vibrational modes associated with the N-H+ group.

A detailed analysis of the expected IR and Raman active vibrational modes allows for a comprehensive characterization of the molecule. Key spectral regions of interest include the high-frequency region for N-H and C-H stretching vibrations, the fingerprint region for complex bending and stretching vibrations, and the low-frequency region where skeletal and torsional modes appear.

Infrared (IR) Spectroscopy

The IR spectrum is particularly sensitive to polar functional groups and provides crucial information about the presence of the N-H+ and C-O bonds.

N-H+ Vibrations: The protonation of the secondary amine in the piperidine ring to form a hydrochloride salt results in the formation of an N-H+ group. This group gives rise to a strong and typically broad absorption band in the IR spectrum, usually observed in the range of 2700-2400 cm⁻¹. This broadening is a characteristic result of hydrogen bonding interactions within the crystal lattice. In addition to the stretching vibration, an N-H+ bending vibration is expected to appear in the 1600-1550 cm⁻¹ region.

C-H Stretching Vibrations: The aliphatic C-H stretching vibrations from both the piperidine and oxolane rings are expected to appear in the 3000-2850 cm⁻¹ region. researchgate.netresearchgate.net These bands are typically of medium to strong intensity.

C-O Stretching Vibrations: The ether linkage (C-O-C) is a key feature of the molecule. Ethers generally exhibit a strong, characteristic C-O-C asymmetric stretching vibration in the 1260-1000 cm⁻¹ region. For a cyclic ether like the oxolane ring, this band is often observed around 1070 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of bands corresponding to C-C stretching, C-H bending (scissoring, rocking, and wagging), and C-N stretching vibrations. These bands are unique to the specific molecular structure and serve as a "fingerprint" for identification.

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy.

C-C and C-H Vibrations: The C-C and C-H bonds within the piperidine and oxolane rings are expected to be strong Raman scatterers. The symmetric C-H stretching vibrations will appear in the 3000-2850 cm⁻¹ range, while C-C stretching and skeletal vibrations of the rings will be prominent in the 1200-800 cm⁻¹ region.

N-H+ Vibrations: While the N-H+ stretching vibration is strong in the IR spectrum, it is often weaker and less distinct in the Raman spectrum. However, the N-H+ bending mode may be observable.

The following tables summarize the expected characteristic vibrational frequencies for this compound based on the analysis of its functional groups.

Interactive Table of Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3000-2850 | Medium-Strong | C-H Stretching | Piperidine & Oxolane |

| 2700-2400 | Strong, Broad | N-H⁺ Stretching | Ammonium (B1175870) Salt |

| 1600-1550 | Medium | N-H⁺ Bending | Ammonium Salt |

| 1470-1440 | Medium | CH₂ Scissoring | Piperidine & Oxolane |

| 1260-1000 | Strong | C-O-C Asymmetric Stretching | Ether |

| Below 1500 | Variable | Fingerprint Region (C-C, C-N stretch, C-H bend) | Entire Molecule |

Interactive Table of Expected Raman Shifts

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3000-2850 | Strong | C-H Symmetric Stretching | Piperidine & Oxolane |

| 2700-2400 | Weak | N-H⁺ Stretching | Ammonium Salt |

| 1470-1440 | Medium | CH₂ Bending | Piperidine & Oxolane |

| 1200-800 | Strong | C-C Stretching and Skeletal Vibrations | Piperidine & Oxolane |

| Below 800 | Medium | Ring Breathing and Torsional Modes | Piperidine & Oxolane |

It is important to note that the exact positions and intensities of the vibrational bands can be influenced by factors such as the physical state of the sample (solid or solution), intermolecular interactions, and the specific instrumentation used for analysis. A comprehensive analysis would involve computational modeling, such as Density Functional Theory (DFT), to predict the vibrational frequencies and compare them with experimental data for a definitive assignment of all vibrational modes. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Oxolan 3 Yloxy Piperidine Hydrochloride

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring is a key center for the molecule's reactivity, functioning as a base and a nucleophile.

The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH). masterorganicchemistry.com A higher pKaH value corresponds to a stronger base. masterorganicchemistry.com The piperidine ring, a saturated secondary amine, is significantly basic, with the pKaH of piperidinium (B107235) ion being approximately 11.2. stackexchange.comquora.com This is about a million times more basic than its aromatic counterpart, pyridine (B92270) (pKaH ≈ 5.2), due to the sp3 hybridization of the nitrogen atom in piperidine, which makes its lone pair of electrons more available for protonation. masterorganicchemistry.comquora.com

The substituent at the C-4 position influences the electron density on the nitrogen and thus its basicity. The 4-(oxolan-3-yloxy) group is expected to exert a modest electron-withdrawing inductive effect through the ether oxygen atom. This effect, transmitted through the carbon framework, slightly reduces the electron density on the piperidine nitrogen. Consequently, 4-(Oxolan-3-yloxy)piperidine (B1426798) is predicted to be a slightly weaker base than unsubstituted piperidine. Studies on related structures show that alkoxy groups in the gamma position relative to the piperidine nitrogen can reduce the pKa by approximately 0.8 units. cambridgemedchemconsulting.com

| Compound | pKa of Conjugate Acid (pKaH) | Reference |

|---|---|---|

| Piperidine | ~11.22 | stackexchange.com |

| Pyrrolidine | ~11.27 | stackexchange.com |

| Pyridine | ~5.2 | masterorganicchemistry.com |

| Ammonia | ~9.2 | masterorganicchemistry.com |

The lone pair of electrons on the piperidine nitrogen makes it a potent nucleophile, enabling it to participate in N-alkylation and N-acylation reactions.

N-Alkylation: This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The piperidine nitrogen attacks an alkyl halide (e.g., alkyl bromide or iodide), displacing the halide and forming a new carbon-nitrogen bond. researchgate.netgoogle.com To facilitate the reaction and neutralize the hydrogen halide byproduct, a base such as potassium carbonate or sodium hydride may be used. researchgate.net The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net Care must be taken with reaction stoichiometry, as excess alkyl halide can lead to over-alkylation, resulting in the formation of a quaternary ammonium (B1175870) salt. researchgate.net Another method involves reductive amination, where the piperidine is reacted with a carbonyl compound (an aldehyde or ketone) to form an iminium ion, which is then reduced in situ to the N-alkylated product. google.comsciencemadness.org

N-Acylation: The piperidine nitrogen can react with acylating agents like acyl chlorides or anhydrides in a nucleophilic acyl substitution reaction. This reaction forms a stable N-acylpiperidine derivative (an amide). The process is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the acid byproduct (e.g., HCl). The resulting amide can subsequently be reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding N-alkylated piperidine. google.com

Reactivity of the Oxolane Ring System

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a saturated cyclic ether. wikipedia.orgebi.ac.uk Compared to three- or four-membered cyclic ethers like oxiranes and oxetanes, the five-membered THF ring has significantly less ring strain, rendering it generally more stable and less reactive. researchgate.net However, under specific conditions, it can undergo ring-opening and functionalization reactions.

While stable under many conditions, the oxolane ring can be cleaved under harsh conditions, such as with strong acids or specific catalysts. researchgate.netnih.gov

A significant pathway for the transformation of the oxolane ring is catalytic hydrodeoxygenation (HDO). HDO is a process used to remove oxygen from organic compounds by treating them with hydrogen over a catalyst. elsevierpure.comresearchgate.net Studies on model compounds like 2-methyltetrahydrofuran (B130290) (2-MTHF) provide insight into the likely HDO mechanism for the oxolane moiety in 4-(Oxolan-3-yloxy)piperidine. elsevierpure.comresearchgate.net

The proposed HDO reaction sequence over a catalyst such as nickel phosphide (B1233454) (Ni2P) is as follows: elsevierpure.comresearchgate.net

Initial C-O Bond Cleavage: The reaction begins with the cleavage of a C-O bond within the ether ring. This ring-opening step is typically the rate-determining step and can form a linear carbonyl intermediate. elsevierpure.com

Hydrogenation: The intermediate carbonyl compound is then hydrogenated to the corresponding alcohol.

Dehydration: The alcohol undergoes dehydration to form an alkene.

Final Hydrogenation: The alkene is subsequently hydrogenated to yield a saturated alkane.

In the context of 4-(Oxolan-3-yloxy)piperidine, HDO would likely first cleave the ether linkage connecting the two rings, followed by the ring-opening and subsequent deoxygenation of the resulting substituted tetrahydrofuran alcohol.

Oxidation: The C-H bonds at the C2 and C5 positions of the oxolane ring (alpha to the ether oxygen) are the most susceptible to oxidation. magtech.com.cnresearchgate.net Catalytic oxidation of THF using various systems, including those based on iron, platinum, or cobalt, can selectively oxidize these positions. researchgate.netrsc.org The primary product of such an oxidation is typically the corresponding lactone (γ-butyrolactone in the case of unsubstituted THF). researchgate.netrsc.org 2-Hydroxytetrahydrofuran is often an intermediate in this transformation. rsc.org This suggests that under oxidative stress, the oxolane moiety of 4-(Oxolan-3-yloxy)piperidine could be converted to a lactone derivative.

Reduction: The saturated oxolane ring is generally resistant to reduction by common reducing agents due to its low ring strain. Cleavage via reduction requires harsh conditions or specialized reagents. For example, certain furanose derivatives containing a THF core can be deoxygenated at the anomeric position using systems like triethylsilane/boron trifluoride etherate. organic-chemistry.org

Substitution: Direct nucleophilic substitution on the saturated carbon atoms of the oxolane ring is not a feasible pathway. However, modern synthetic methods have enabled the regioselective C-H functionalization of saturated heterocycles. mdpi.commdpi.comnih.gov Techniques involving photoredox or transition metal catalysis could potentially be used to introduce substituents onto the oxolane ring, likely favoring the positions alpha to the oxygen atom. organic-chemistry.org

Compound Stability and Degradation Pathways

The stability of 4-(Oxolan-3-yloxy)piperidine hydrochloride is determined by the resilience of its constituent parts: the piperidine ring, the oxolane ring, and the ether linkage. Degradation can be initiated by thermal, oxidative, or hydrolytic stress.

Hydrolytic Degradation: The ether linkage is the most probable site for hydrolytic cleavage. Under strong acidic conditions and elevated temperatures, the ether bond can be hydrolyzed to yield 4-hydroxypiperidine (B117109) and tetrahydrofuran-3-ol.

Oxidative Degradation: The compound possesses multiple sites susceptible to oxidation. Atmospheric degradation of piperidine itself is initiated by hydroxyl radicals, which can abstract a hydrogen atom from either the N-H bond or any of the C-H bonds, leading to the formation of imines and other products. acs.org Similarly, the oxolane ring can be oxidized, primarily at the C-H bonds alpha to the ether oxygen, potentially leading to ring-opened products or lactones. rsc.orgresearchgate.net

Thermal Degradation: At high temperatures, general decomposition of the molecule would be expected. The degradation of piperazine, a related heterocyclic amine, is known to occur under the high temperatures used in certain industrial processes, leading to a variety of fragmentation products. researchgate.net A similar susceptibility to thermal degradation would be expected for this compound.

Hydrolytic Stability under Various pH Conditions

There is no publicly available data detailing the hydrolytic stability of this compound under acidic, basic, or neutral pH conditions. Typically, a stability study would involve dissolving the compound in various buffered solutions (e.g., pH 1.2, pH 6.8, pH 7.4) and monitoring the rate of degradation over time, often at elevated temperatures to accelerate the process. nih.gov The results would quantify the compound's stability, often expressed as a degradation rate constant (k) or half-life (t½) at each pH. Without such studies, it is not possible to construct a data table or provide a quantitative assessment of its stability in aqueous environments.

Oxidative Stability and Formation of Degradants

Similarly, no specific research findings on the oxidative stability of this compound have been published. Oxidative stress testing usually involves exposing the compound to an oxidizing agent, such as hydrogen peroxide (H₂O₂), to simulate potential degradation pathways. nih.gov A thorough investigation would identify and characterize any resulting degradants, providing insight into the molecule's susceptibility to oxidation. For instance, similar piperidine-containing compounds have been shown to undergo degradation, such as amide hydrolysis, under oxidative stress. nih.gov However, without experimental data for this compound, a list of potential degradants and the conditions of their formation cannot be compiled.

Elucidation of Reaction Mechanisms for Key Transformations

Detailed mechanistic studies for key transformations involving this compound are not described in the available literature. Such investigations are fundamental to understanding the chemical behavior of a molecule. biomedres.us While general mechanisms for the synthesis of piperidine derivatives exist, such as reductive amination or cyclization cascades, specific mechanistic pathways tailored to this compound are not documented. mdpi.com

Identification of Reaction Intermediates

The identification of reaction intermediates is a critical component of mechanistic elucidation. These transient species provide a snapshot of the reaction pathway. No studies have been found that isolate, trap, or computationally identify any reaction intermediates formed during the synthesis, degradation, or other reactions of this compound.

Transition State Characterization and Energy Barrier Determination

Advanced computational chemistry, often using methods like Density Functional Theory (DFT), is employed to characterize transition states and calculate the energy barriers of reactions. This provides a deep, quantitative understanding of reaction kinetics and mechanisms. A search for such computational studies on this compound yielded no results. Therefore, information regarding its transition state geometries, energies, and the activation energy barriers for its potential reactions is not available.

Computational Chemistry and Molecular Modeling of 4 Oxolan 3 Yloxy Piperidine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to elucidate the electronic properties of 4-(Oxolan-3-yloxy)piperidine (B1426798) hydrochloride. These methods provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. For 4-(Oxolan-3-yloxy)piperidine hydrochloride, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are instrumental in determining the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization.

A representative set of optimized geometric parameters for a protonated piperidine (B6355638) ring, similar to what would be found in the title compound, is presented in the table below.

| Parameter | Value |

| C-N Bond Length (Å) | 1.50 |

| C-C Bond Length (Å) | 1.53 |

| N-H Bond Length (Å) | 1.02 |

| C-N-C Bond Angle (°) | 111.5 |

| C-C-C Bond Angle (°) | 110.8 |

This interactive table contains representative data for a protonated piperidine ring calculated using DFT.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate electronic structure information. For a molecule like this compound, methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to refine the understanding of its electronic energy and properties.

These high-level calculations are particularly useful for accurately determining conformational energies, such as the energy difference between axial and equatorial conformers of the substituted piperidine ring. For instance, the energy difference between the chair conformations of the piperidine ring where the oxolanyloxy substituent is in the axial versus the equatorial position can be precisely calculated, providing insight into the conformational equilibrium of the molecule.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

For this compound, the HOMO is typically localized on the ether oxygen and the non-protonated atoms of the piperidine ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often distributed around the protonated nitrogen and the adjacent atoms, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity.

A summary of typical FMO properties for a similar protonated ether-substituted piperidine is provided below.

| Property | Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 7.3 |

This interactive table presents representative Frontier Molecular Orbital data.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. The ESP map is color-coded, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, the ESP map would show a significant region of positive potential around the protonated nitrogen atom of the piperidine ring, confirming it as a site for interaction with nucleophiles or negatively charged species. The region around the ether oxygen of the oxolane ring would exhibit a negative potential, highlighting its role as a hydrogen bond acceptor. These maps are invaluable for understanding intermolecular interactions.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular mechanics and dynamics simulations are better suited for exploring the conformational landscape and dynamic behavior of larger molecules over time.

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis of this compound involves identifying all possible low-energy three-dimensional structures (conformers) and determining their relative stabilities. The flexibility of the piperidine and oxolane rings, as well as the rotational freedom around the ether linkage, gives rise to a complex energy landscape.

Molecular mechanics force fields, such as AMBER or OPLS, are used to calculate the potential energy of the molecule as a function of its geometry. Systematic or stochastic conformational search algorithms are then employed to explore the vast conformational space. This analysis reveals the preferred chair conformation of the piperidine ring and the puckering of the oxolane ring. It also determines the most stable orientation of the oxolanyloxy substituent on the piperidine ring (axial vs. equatorial).

Molecular dynamics (MD) simulations further enhance this analysis by simulating the atomic motions of the molecule over time, typically in a solvated environment. MD trajectories provide a dynamic view of the conformational transitions and allow for the calculation of the free energy differences between conformers, offering a more complete picture of the molecule's behavior in a realistic environment.

Ligand-Target Binding Dynamics and Stability Assessment

The stability of the interaction between a ligand and its biological target is a critical determinant of its therapeutic efficacy and duration of action. Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic nature of this binding and to assess the stability of the ligand-target complex over time. For a compound such as this compound, MD simulations can provide atomic-level insights into the conformational changes that occur upon binding and the key intermolecular interactions that stabilize the complex.

The simulation process typically begins with the docking of the ligand into the binding site of a target protein, which has been determined through experimental methods like X-ray crystallography or predicted using homology modeling. Following this, the entire system, including the protein, the ligand, water molecules, and ions to mimic physiological conditions, is subjected to a simulation that calculates the forces between atoms and their subsequent movements over a defined period, often in the nanosecond to microsecond range.

Key parameters are analyzed to assess the stability of the ligand-target complex. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to evaluate conformational stability. A stable complex will typically exhibit a low and converging RMSD value over the simulation time. The root-mean-square fluctuation (RMSF) of individual amino acid residues can pinpoint flexible regions of the protein and those that become more rigid upon ligand binding.

Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, is crucial. For this compound, the protonated piperidine nitrogen is likely to form a salt bridge with an acidic residue like aspartate or glutamate (B1630785) in the binding pocket. The ether oxygen and the oxygen in the oxolane ring can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues like tyrosine, serine, or threonine. The stability and persistence of these bonds throughout the simulation are strong indicators of a stable binding mode.

Thermodynamic analysis of protein-ligand binding can also be performed using techniques like the Stability of Proteins from Rates of Oxidation (SPROX). nih.gov SPROX measures changes in the stability of a protein upon ligand binding in a complex biological mixture. nih.gov While not a computational method, the data it generates can be used to validate and refine computational models of ligand binding.

While direct molecular dynamics studies on this compound are not extensively published, studies on similar 4-oxypiperidine ethers have demonstrated the utility of these computational approaches. For instance, molecular docking studies on 4-oxypiperidine derivatives targeting the histamine (B1213489) H3 receptor have revealed key interactions, including salt bridges with aspartate residues and hydrogen bonds with tyrosine residues, which are crucial for binding affinity. nih.gov

| Salt Bridges | Electrostatic interactions between charged residues | Strong, long-range interactions that can anchor the ligand in the binding site. |

Solvation Effects and Solvent Accessibility Surface Area

The interaction of a ligand and its target protein does not occur in a vacuum; it takes place in a complex aqueous environment. Solvation effects, which describe the interactions of the ligand and protein with the surrounding solvent molecules, play a critical role in the thermodynamics of binding. Computational methods are employed to model these effects and to calculate the Solvent Accessibility Surface Area (SASA), which is a measure of the surface of a molecule that is accessible to the solvent. nih.gov

SASA is calculated by notionally "rolling" a probe sphere, typically with the radius of a water molecule, over the surface of the protein and the ligand. nih.gov The area of the path traced by the center of this probe defines the SASA. Changes in SASA upon ligand binding can provide valuable information about the binding process. A significant decrease in SASA upon the formation of a ligand-target complex is often associated with a favorable binding event, as the burial of hydrophobic surfaces away from the aqueous solvent is a major driving force for binding. nih.govresearchgate.net

For this compound, the piperidine and oxolane rings possess both hydrophobic and hydrophilic regions. The SASA of the hydrophobic patches on these rings would be expected to decrease upon binding to a hydrophobic pocket in the target protein. Conversely, the polar ether oxygen and the charged nitrogen are likely to remain more solvent-exposed or to exchange their interactions with water for interactions with polar residues in the binding site.

Solvation effects are typically incorporated into molecular dynamics simulations using either explicit or implicit solvent models. Explicit solvent models treat individual water molecules as separate entities, providing a highly detailed but computationally expensive representation of the solvent. Implicit solvent models, on the other hand, represent the solvent as a continuous medium with average properties, which is computationally less demanding. The choice of solvent model can influence the results of the simulation, and care must be taken to select a model that is appropriate for the system being studied.

The calculation of binding free energies often employs methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These methods use snapshots from molecular dynamics simulations to calculate the free energy of binding, which is composed of the molecular mechanics energy in the gas phase and the solvation free energy. The solvation free energy is further divided into a polar component, calculated using the Generalized Born or Poisson-Boltzmann equations, and a nonpolar component, which is often estimated from the SASA. researchgate.net

Table 2: Solvation Parameters and Their Significance

| Parameter | Description | Significance in Ligand Binding |

|---|---|---|

| SASA | Solvent Accessibility Surface Area | A decrease in SASA upon binding often indicates a favorable interaction. |

| Polar Solvation Energy | The energy required to transfer a molecule from a vacuum to a polar solvent. | Contributes to the electrostatic component of the binding free energy. |

| Nonpolar Solvation Energy | The energy associated with the creation of a cavity in the solvent and van der Waals interactions. | Often proportional to the SASA and contributes to the hydrophobic effect. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net These models are widely used in drug discovery to predict the activity of novel compounds, to optimize lead compounds, and to understand the structural features that are important for a desired biological effect.

The development of a QSAR/QSPR model involves several key steps. First, a dataset of compounds with known activities or properties is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the chemical structure, such as its size, shape, electronic properties, and hydrophobicity. A wide variety of descriptors can be calculated, ranging from simple constitutional descriptors (e.g., molecular weight, number of atoms) to more complex 3D descriptors (e.g., molecular surface area, volume).

Once the descriptors have been calculated, a mathematical model is developed to correlate the descriptors with the observed activity or property. Various statistical and machine learning methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and support vector machines (SVM). researchgate.net The goal is to find a model that can accurately predict the activity of the compounds in the training set and, more importantly, can generalize to predict the activity of new, untested compounds.

The predictive power of a QSAR model is assessed through a process of validation. This typically involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance. nih.gov A robust and reliable QSAR model should have high statistical significance and good predictive ability for the external test set.

For a compound like this compound, QSAR studies could be employed to explore the impact of modifications to the piperidine or oxolane rings on its biological activity. For example, a QSAR model could be developed for a series of analogs with different substituents on the piperidine nitrogen to predict their binding affinity for a particular target. The model could reveal that the size or electronic properties of the substituent are key determinants of activity, guiding the synthesis of more potent compounds. QSAR studies on 4-phenylpiperidine (B165713) derivatives have successfully used this approach to develop models for their analgesic activities. nih.gov

Cheminformatics and Data Mining for Analog Development and Scaffold Prioritization

Cheminformatics and data mining are powerful computational approaches that are increasingly used in drug discovery to analyze large chemical datasets, to identify promising starting points for drug development, and to guide the design of new compounds with desired properties. These techniques can be particularly valuable for the development of analogs of a lead compound like this compound and for the prioritization of chemical scaffolds for further investigation.

One of the key applications of cheminformatics is virtual screening, which involves the computational screening of large libraries of compounds to identify those that are likely to be active against a particular biological target. This can be done using either ligand-based or structure-based methods. Ligand-based virtual screening relies on the principle of molecular similarity, where compounds that are structurally similar to a known active compound are more likely to be active themselves. Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock and score potential ligands.

For the development of analogs of this compound, cheminformatics tools can be used to search for commercially available or synthetically accessible compounds that share a similar chemical scaffold. These compounds can then be acquired and tested to explore the structure-activity relationship (SAR) around the core scaffold. For instance, synthesis and SAR studies of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have led to the discovery of potent inhibitors of the presynaptic choline (B1196258) transporter, demonstrating the utility of exploring analogs of a piperidine-containing scaffold. nih.gov

Scaffold prioritization is another important application of cheminformatics. A scaffold is the core structural framework of a molecule. By analyzing large databases of bioactive compounds, it is possible to identify privileged scaffolds, which are scaffolds that are frequently found in compounds with activity against a particular target or a range of targets. This information can be used to prioritize scaffolds for the design of new compound libraries.

Data mining techniques can also be used to analyze the vast amount of data generated in high-throughput screening campaigns. By identifying patterns and trends in the data, it is possible to gain insights into the SAR of a particular compound series and to identify the key structural features that are responsible for activity. This information can then be used to guide the design of more potent and selective compounds.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-phenylpiperidine |

Structure Activity Relationship Sar Studies and Structure Based Design of 4 Oxolan 3 Yloxy Piperidine Hydrochloride Analogues Preclinical/in Vitro

Design and Synthesis of Analogues and Derivatives

The rational design of analogues is grounded in modifying the parent structure to enhance properties such as potency, selectivity, and metabolic stability. Synthetic strategies are tailored to introduce diverse chemical features onto the core scaffold.

The nitrogen atom of the piperidine (B6355638) ring is a primary target for modification, allowing for the introduction of a wide array of substituents that can profoundly influence biological activity. Research into related 4-oxypiperidine scaffolds has shown that N-alkylation and N-arylation are common strategies. For instance, in a series of 4-oxypiperidine ethers designed as histamine (B1213489) H3 receptor (H3R) antagonists, the piperidine nitrogen was substituted with various moieties, including benzyl (B1604629) and benzofuranyl groups. nih.gov The synthesis of these derivatives often involves the reaction of a piperidine precursor with appropriately substituted alkyl or benzyl halides. nih.govresearchgate.net

Structure-activity relationship studies have demonstrated that the nature of the N-substituent is critical. In one study, a compound featuring an N-benzyl moiety (ADS031) showed higher affinity for the human H3 receptor than a similar analogue with a benzofuranylmethyl group (ADS032). nih.gov Further complexity is introduced by substituting the aromatic ring of the N-benzyl group. The position of substituents (ortho, meta, or para) on this ring can significantly alter potency, highlighting the importance of positional isomerism in optimizing ligand-receptor interactions. nih.gov

Conformational constraints are another key design element used to improve binding affinity and selectivity by reducing the entropic penalty upon binding. This can be achieved by introducing rigid structural elements or by altering the piperidine ring itself, for example, through the synthesis of nucleoside mimics where the piperidine conformation is locked to resemble the bioactive state of a natural ligand. mdpi.com Such constraints aim to pre-organize the molecule into a conformation that is favorable for binding to its biological target. mdpi.comnih.gov

Table 1: Examples of Piperidine Ring Modifications and Synthetic Approaches

| Modification Type | Example Strategy | Rationale |

| N-Substitution | Reaction of N-unsubstituted piperidine with various benzyl or benzofuranyl halides. | Explore interactions with hydrophobic pockets of the target protein; modulate lipophilicity and basicity. |

| Positional Isomers | Synthesis of analogues with substituents at the ortho-, meta-, or para-position of an N-benzyl group. | Fine-tune the orientation of the substituent to optimize binding interactions. |

| Conformational Constraint | Incorporation of the piperidine into a more rigid bicyclic system or introduction of unsaturation. | Reduce conformational flexibility to enhance binding affinity and selectivity. mdpi.com |

The oxolane (tetrahydrofuran) ring offers additional opportunities for structural modification, particularly concerning stereochemistry and substitution. nih.gov Substituted tetrahydrofurans are key components in a wide range of biologically active natural products, and their stereoselective synthesis is a critical area of research. nih.gov The stereochemical configuration of substituents on the oxolane ring can dramatically impact biological activity, as different stereoisomers can present distinct pharmacodynamic and pharmacokinetic profiles. mdpi.com

The synthesis of enantiomerically pure oxolane derivatives is crucial for evaluating the specific activity of each isomer. mdpi.comnih.gov For example, studies on muscarine (B1676868) analogues, which also contain a substituted oxolane ring, have shown that specific hydroxyl groups and the quaternary nitrogen atom are critical for activity, and their spatial arrangement is paramount. nih.gov Although specific SAR studies detailing substitutions on the oxolane ring of 4-(oxolan-3-yloxy)piperidine (B1426798) were not found in the searched literature, the principles derived from analogous heterocyclic compounds underscore the importance of stereochemistry. The synthesis of specific diastereomers and enantiomers allows for a detailed investigation into how the three-dimensional arrangement of the molecule affects its interaction with a biological target. mdpi.com

The ether linkage connecting the piperidine and oxolane rings is a key structural element that can be modified to alter the distance and relative orientation between the two heterocyclic systems. Increasing or decreasing the length of the linker, often an alkyl chain, can optimize the positioning of the pharmacophoric groups within the target's binding site.

In Vitro Biological Activity Evaluation (General Mechanisms)

Once synthesized, the analogues of 4-(oxolan-3-yloxy)piperidine hydrochloride undergo a battery of in vitro assays to determine their biological activity. These assays are designed to probe their interactions with specific enzymes and receptors.

Analogues are frequently screened for their ability to modulate the activity of various enzymes. A common target for piperidine-containing compounds includes cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases. nih.govacgpubs.org The inhibitory activity is typically quantified using spectrophotometric methods, like the Ellman's assay, which measures the enzymatic activity by detecting the product of substrate hydrolysis. nih.gov The results are expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. acgpubs.org

For example, studies on 4-oxypiperidine ethers showed that certain derivatives could inhibit both AChE and BuChE. nih.govacs.org Compound ADS031, for instance, displayed an IC50 value of 1.537 μM against AChE. nih.govnih.gov SAR exploration in this series revealed that inhibitory activity against AChE increased as the aromatic moiety of the linker was changed from benzene (B151609) to biphenyl (B1667301) to naphthalene (B1677914). nih.gov

Another target class includes transporters like the presynaptic choline (B1196258) transporter (CHT). nih.gov Inhibition of CHT can be measured using radiolabeled choline uptake assays in cells expressing the transporter. nih.gov In a study of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the analogue ML352 was identified as a potent and selective inhibitor of CHT. nih.gov Such assays are crucial for identifying compounds that can modulate specific biological pathways.

Table 2: In Vitro Enzyme Inhibition Data for Selected Piperidine Analogues

| Compound ID | Target Enzyme | Assay Method | IC50 Value (μM) | Source |

| ADS031 | Acetylcholinesterase (AChE) | Spectrophotometric | 1.537 | nih.govnih.gov |

| ADS031 | Butyrylcholinesterase (BuChE) | Spectrophotometric | 2.655 | nih.gov |

| ML352 (10m) | Choline Transporter (CHT) | Radiolabeled Choline Uptake | 0.22 (at 100nM choline) | nih.gov |

| Compound 1d | Acetylcholinesterase (AChE) | Spectrophotometric | 12.55 | acgpubs.org |

| Compound 1g | Butyrylcholinesterase (BuChE) | Spectrophotometric | 17.28 | acgpubs.org |

| Compound 4a | Acetylcholinesterase (AChE) | Spectrophotometric | 2.08 | nih.govresearchgate.net |

| Compound 4a | Butyrylcholinesterase (BuChE) | Spectrophotometric | 7.41 | nih.govresearchgate.net |

To characterize the interaction of analogues with specific receptors, radioligand displacement binding assays are commonly employed. These assays measure the affinity of a test compound for a receptor by determining its ability to displace a known radiolabeled ligand. The affinity is typically reported as the inhibition constant (Ki), which represents the concentration of the competing ligand that binds to half of the receptors at equilibrium. nih.gov

For a series of 4-oxypiperidine ethers, binding assays were conducted at the human histamine H3 receptor (hH3R). nih.govacs.org The most promising compound, ADS031, displayed a high affinity with a Ki value of 12.5 nM. nih.govnih.gov Molecular docking studies suggested that this high affinity was due to key interactions, such as a salt bridge formed between the protonated piperidine nitrogen and an aspartate residue (Asp114) in the receptor's binding pocket. nih.gov

Beyond simple binding, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist. These assays measure the biological response following receptor binding. For G-protein coupled receptors like H3R, this can involve measuring changes in the levels of second messengers, such as cyclic AMP (cAMP). nih.gov Based on a cAMP accumulation assay, compound ADS031 was classified as a potent H3R antagonist/inverse agonist. nih.gov Similarly, for sigma-1 receptors, various 4-aroylpiperidines and their derivatives were evaluated, with some compounds showing high affinity and selectivity. nih.gov

Table 3: In Vitro Receptor Binding and Functional Activity for Selected Piperidine Analogues

| Compound ID | Target Receptor | Assay Type | Binding Affinity (Ki, nM) | Functional Activity | Source |

| ADS031 | Histamine H3 (human) | Radioligand Displacement | 12.5 | Antagonist/Inverse Agonist | nih.govnih.gov |

| ADS032 | Histamine H3 (human) | Radioligand Displacement | 44.1 | Not specified | nih.gov |

| (R)-2a | Sigma-1 (σ1) | Radioligand Displacement | 0.34 | Not specified | uniba.it |

| 1b | Sigma-1 (σ1) | Radioligand Displacement | 0.89 | Agonist | uniba.it |

Cell-Based Assays for Phenotypic Changes (e.g., cellular fitness, proliferation)

Cell-based functional assays have been instrumental in characterizing the pharmacological effects of 4-oxypiperidine analogues. For instance, in the investigation of histamine H3 receptor (H3R) antagonists, selected compounds were evaluated in functional assays to determine their activity. nih.gov One of the most promising lead compounds, ADS031, was classified as a potent H3R antagonist/inverse agonist in a cAMP accumulation assay. nih.gov This type of assay measures the cellular response to receptor modulation, providing insight into the compound's functional impact on cell signaling pathways.

Elucidation of Key Pharmacophoric Features and Activity Hotspots

SAR studies on various series of piperidine analogues have illuminated the critical chemical features required for their biological activity.

For compounds targeting the histamine H3 receptor, the following features are crucial:

A protonated piperidine nitrogen: This group forms a salt bridge with key acidic residues in the receptor, such as Asp114. nih.gov

An ether oxygen atom: This atom can act as a hydrogen bond acceptor, for example, with the hydroxyl group of Tyr115. nih.gov

Aromatic moieties: These groups, often attached to the piperidine nitrogen or the ether linkage, engage in π–π stacking and cation–π interactions with aromatic residues like Trp402, Tyr115, and Phe398 in the receptor binding pocket. nih.gov

Structural rigidity: Replacing flexible alkyl linkers with more rigid moieties, such as benzene, biphenyl, or naphthalene, has been shown to result in higher affinity H3R ligands. nih.gov

In a different series of compounds designed as choline transporter (CHT) inhibitors, SAR exploration revealed that 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether variations for potent inhibitory activity. nih.gov Furthermore, studies on compounds with anti-trypanosomal activity showed that replacing the piperidine ring with a morpholine (B109124) or an acyclic analogue resulted in a loss of activity, highlighting the importance of the piperidine scaffold itself for potency. dndi.org

Ligand-Target Interaction Analysis via Molecular Docking and Dynamics Simulations

Computational methods like molecular docking have been pivotal in understanding how these ligands interact with their protein targets at a molecular level.

Prediction of Binding Modes and Affinities

Molecular docking studies on 4-oxypiperidine analogues targeting the H3 receptor have successfully predicted their binding modes. For example, compound ADS031, which exhibits a high affinity for the human H3R (hH3R) with a Ki value of 12.5 nM, was shown to orient itself within the receptor's binding site to maximize favorable interactions. nih.gov The docking poses revealed that the aromatic benzyl group provides π–π stacking interactions, while the protonated piperidine nitrogen engages in a crucial salt bridge and cation–π interactions. nih.gov Similarly, in a series of benzamides targeting the choline transporter, iterative medicinal chemistry efforts guided by SAR led to the identification of ML352, a potent and selective inhibitor. nih.gov

Table 1: Binding Affinities of Lead Analogue Compounds

| Compound | Target | Assay | Affinity/Potency |

|---|---|---|---|

| ADS031 | Histamine H3 Receptor (hH3R) | Radioligand Displacement | Ki = 12.5 nM nih.gov |

| ADS031 | Acetylcholinesterase (AChE) | Inhibition Assay | IC50 = 1.537 µM nih.gov |

| ML352 | Choline Transporter (CHT) | Inhibition Assay | IC50 = 240 nM (low choline) nih.gov |

| ML352 | Choline Transporter (CHT) | Inhibition Assay | IC50 = 100 nM (high choline) nih.gov |

Identification of Critical Protein-Ligand Interactions and Active Site Residues

Docking simulations have precisely identified the key interactions between 4-oxypiperidine ligands and their target receptors. For the H3 receptor, the analysis of compound ADS031's binding mode highlighted several critical interactions:

Salt Bridge: The protonated nitrogen of the piperidine ring forms a salt bridge with the carboxylate group of Asp114 . nih.gov

Cation–π Interactions: The same protonated nitrogen interacts with the aromatic rings of Tyr115 and Phe398 . nih.gov

Hydrogen Bonding: The ether oxygen atom is positioned to form a hydrogen bond with the hydroxyl group of Tyr115 . nih.gov

π–π Stacking: The aromatic benzyl moiety interacts with Trp402 , while a second aromatic fragment (naphthalene in ADS031) engages in π–π stacking with Phe193 and Tyr189 . nih.gov

These specific interactions anchor the ligand in the binding pocket and are fundamental to its high affinity and activity.

Table 2: Key Protein-Ligand Interactions for H3R Antagonist ADS031

| Interaction Type | Ligand Moiety | Receptor Residue |

|---|---|---|

| Salt Bridge | Protonated Piperidine Nitrogen | Asp114 nih.gov |

| Cation–π | Protonated Piperidine Nitrogen | Tyr115, Phe398 nih.gov |

| Hydrogen Bond | Ether Oxygen | Tyr115 nih.gov |

| π–π Stacking | Benzyl Moiety | Trp402 nih.gov |

| π–π Stacking | Naphthalene Moiety | Phe193, Tyr189 nih.gov |

Development of Lead Compounds for Advanced Preclinical Investigation

Through systematic structural modifications and SAR studies, several promising lead compounds based on the piperidine ether scaffold have been developed for further preclinical evaluation. nih.gov

ADS031: This compound emerged as a highly potent H3R antagonist/inverse agonist with a nanomolar affinity (Ki = 12.5 nM). nih.gov Notably, it also displays significant inhibitory activity against acetylcholinesterase (AChE) with an IC50 of 1.537 µM, making it a multi-target-directed ligand with potential applications in neurodegenerative diseases like Alzheimer's. nih.gov

ML352: Identified through high-throughput screening followed by iterative medicinal chemistry, ML352 is a potent and selective inhibitor of the presynaptic choline transporter (CHT). nih.gov It represents a valuable tool compound for studying cholinergic signaling and possesses a drug-like scaffold suitable for further development. nih.gov

These examples demonstrate the successful application of SAR principles and structure-based design in transforming initial hits containing the 4-oxypiperidine moiety into advanced lead compounds.

Biological Target Identification and Validation Research for 4 Oxolan 3 Yloxy Piperidine Hydrochloride and Its Analogues in Vitro

Chemical Proteomics Approaches for Target Deconvolution

Chemical proteomics offers a powerful suite of tools for the direct identification of small molecule targets within complex biological milieus. These methods can be broadly categorized into probe-based and label-free approaches.

Probe-based methodologies involve the chemical modification of a compound of interest to facilitate the isolation and identification of its binding partners.

Affinity Chromatography : In this classic technique, an analogue of 4-(Oxolan-3-yloxy)piperidine (B1426798) hydrochloride is chemically synthesized to include a linker that allows for its immobilization onto a solid support, such as agarose beads. This "baited" resin is then incubated with a cellular lysate. Proteins that specifically bind to the immobilized compound are captured, while non-specific binders are washed away. The retained proteins are subsequently eluted and identified using mass spectrometry, providing a direct readout of the compound's interactome. The success of this method hinges on the careful design of the analogue to ensure that the modification does not disrupt the compound's native binding properties.

Activity-Based Protein Profiling (ABPP) : ABPP is a functional proteomic technology that utilizes chemical probes to assess the activity of entire enzyme families directly in their native biological context. nomuraresearchgroup.comnih.gov An ABPP probe designed from an analogue of 4-(Oxolan-3-yloxy)piperidine hydrochloride would typically consist of a reactive group that covalently binds to the active site of its target, a reporter tag (like a fluorophore or biotin) for visualization and enrichment, and the parent molecule for target recognition. nih.gov This approach is particularly valuable for identifying the functional targets of a compound and has been successfully applied to various enzyme classes, including hydrolases and oxidoreductases. nomuraresearchgroup.comrsc.org

Compound-Centric Chemical Proteomics (CCCP) : CCCP represents a comprehensive strategy that often integrates elements of affinity chromatography with advanced proteomic workflows. The core principle involves using a tagged version of this compound to "pull down" its interacting proteins from a cellular environment. These protein complexes are then subjected to in-depth analysis by mass spectrometry to identify not only the direct targets but also associated proteins in the signaling pathway.

| Probe-Based Method | Principle | Application Example for this compound |

| Affinity Chromatography | Immobilized compound analogue captures binding proteins from lysate. | An analogue is attached to a resin to isolate and identify interacting proteins from cancer cell lysates. |

| Activity-Based Protein Profiling (ABPP) | Covalent probe labels the active site of target enzymes. | A probe is designed to react with and identify specific kinases inhibited by the compound. |

| Compound-Centric Chemical Proteomics (CCCP) | Tagged compound pulls down interacting proteins for mass spectrometry analysis. | A biotinylated version of the compound is used to map its protein interaction network in neuronal cells. |

Label-free techniques circumvent the need for chemical modification of the compound, thereby preserving its authentic biological activity.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) : SILAC is a metabolic labeling approach where two cell populations are cultured in media containing either normal ("light") or heavy-isotope-labeled ("heavy") amino acids. One population is treated with this compound, while the other serves as a control. The proteomes are then combined, and quantitative mass spectrometry is used to compare the relative abundance of proteins. Alterations in protein expression or post-translational modifications can provide clues about the compound's targets and affected cellular pathways.

Thermal Proteome Profiling (TPP) : TPP is based on the principle that ligand binding stabilizes a target protein against heat-induced denaturation. nih.govchomixbio.com In a TPP experiment, cells or cell lysates are treated with this compound and then subjected to a temperature gradient. acs.org The aggregated, denatured proteins are removed by centrifugation, and the remaining soluble proteins at each temperature are quantified by mass spectrometry. nih.govacs.org Target proteins will exhibit a characteristic shift in their melting curves to higher temperatures in the presence of the stabilizing ligand. chomixbio.com This method is powerful for identifying both on-target and off-target interactions in a cellular context. nih.govfrontiersin.org

| Label-Free Method | Principle | Application Example for this compound |

| SILAC | Metabolic labeling with stable isotopes to quantify protein abundance changes upon treatment. | Comparing proteomes of treated vs. untreated cells to identify downstream effects on protein expression. |

| Thermal Proteome Profiling (TPP) | Ligand binding increases the thermal stability of the target protein, which is detected by mass spectrometry. | Identifying direct targets by observing increased melting temperatures of specific proteins in treated cell lysates. |

Genetic Modulations for Target Validation in Cellular Models

Following the identification of putative targets, genetic approaches are indispensable for validating their functional role in the compound's mechanism of action. nih.gov

These loss-of-function techniques aim to reduce or eliminate the expression of a potential target to assess the impact on cellular sensitivity to the compound.

CRISPR-Cas9 : The CRISPR-Cas9 gene-editing technology allows for the precise and permanent disruption of a gene encoding a potential target protein. biocompare.com If cells with the knockout of a specific gene exhibit resistance to the cytotoxic or phenotypic effects of this compound, it provides strong evidence for that protein being the direct target. selectscience.net

RNA interference (RNAi) : RNAi employs small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to mediate the degradation of the target protein's messenger RNA (mRNA), leading to a transient reduction in its expression. nih.gov A diminished cellular response to the compound following target knockdown serves to validate the protein's role in the compound's activity.

Conversely, gain-of-function studies involving the overexpression of a potential target can also be informative. If increasing the cellular concentration of the target protein potentiates the effects of this compound, it further corroborates the target's identity.

Biochemical Assays for Direct Target Engagement and Mechanism of Action Confirmation

Biochemical assays using purified components are the final step in confirming a direct interaction between the compound and its validated target, as well as elucidating the mechanism of action.

Omics Technologies for Pathway Elucidation (e.g., Transcriptomics, Metabolomics, Lipidomics)

The comprehensive analysis of biological molecules, known as 'omics' technologies, offers a powerful, hypothesis-free approach to understanding the effects of a compound on a biological system. mdpi.com These technologies, including transcriptomics, metabolomics, and lipidomics, are instrumental in elucidating the molecular pathways affected by novel chemical entities like this compound and its analogues, thereby aiding in the identification of their biological targets. drugtargetreview.com

Integrating various 'omics' sciences can significantly impact the drug discovery process by providing a clearer, more comprehensive picture of a compound's mechanism of action. mdpi.comdrugtargetreview.com This is particularly valuable in the early stages of drug development for confirming biological activity and identifying potential off-target effects. mdpi.com

Transcriptomics: This branch of 'omics' involves the study of the complete set of RNA transcripts produced by the genome. By analyzing changes in gene expression in cells or tissues following treatment with a compound, researchers can infer which biological pathways are being modulated. For instance, if a piperidine (B6355638) analogue causes a significant upregulation of genes involved in an apoptotic pathway, it would suggest that its cytotoxic effects may be mediated through the induction of programmed cell death.

Metabolomics: As the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, metabolomics provides a direct functional readout of the physiological state of a biological system. drugtargetreview.com By comparing the metabolite profiles of treated versus untreated cells, scientists can identify alterations in metabolic pathways. drugtargetreview.com This approach can reveal, for example, if a compound interferes with energy metabolism or amino acid synthesis, pointing towards specific enzymes or transporters as potential targets.

Lipidomics: A sub-discipline of metabolomics, lipidomics focuses on the global study of lipids in a biological system. Given the crucial role of lipids in cell signaling, membrane structure, and energy storage, lipidomics can uncover compound-induced changes in lipid metabolism and signaling cascades. For analogues of this compound, this could reveal interactions with receptors or enzymes that regulate lipid signaling pathways, which are often implicated in various diseases.

The application of these omics strategies provides an unbiased view of the cellular response to a chemical compound, generating extensive datasets that can be used to build hypotheses about its primary biological targets and broader mechanism of action. mdpi.com

Computational Tools for In Silico Target Prediction and Prioritization

In parallel with experimental approaches, computational tools offer a rapid and cost-effective means of predicting and prioritizing potential biological targets for novel compounds. clinmedkaz.org These in silico methods leverage vast databases of known drug-target interactions, protein structures, and chemical information to generate predictions about the likely targets of a new molecule. clinmedkaz.org

For piperidine derivatives, various computational methods are employed to evaluate potential biological activities and identify targets. clinmedkaz.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and web-based prediction tools are commonly utilized.

Target Prediction Platforms: Web-based tools like SwissTargetPrediction analyze the two-dimensional structure of a small molecule to predict its most probable protein targets. clinmedkaz.org The prediction is based on the principle of chemical similarity: a novel compound is likely to bind to the same targets as known ligands with similar structures. For a compound like this compound, such a platform could generate a ranked list of potential targets, including enzymes, receptors, and ion channels. clinmedkaz.org One study on novel quinazoline-piperidine derivatives used this approach to identify potential multi-target profiles against key neurological targets like monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BCHE). researchgate.net

Molecular Docking: This computational technique simulates the binding of a small molecule (ligand) to the three-dimensional structure of a protein (receptor). It allows researchers to visualize potential binding modes and estimate the strength of the interaction. nih.gov For example, docking studies have been used to investigate how different piperidine derivatives bind to targets such as the sigma-1 receptor (S1R) or the human murine double minute 2 (HDM2) protein, providing insights into the specific amino acid residues crucial for binding. nih.govresearchgate.net This method is also used to confirm that novel compounds can successfully bind with target ligands, potentially mediating significant biological outcomes. nih.gov

QSAR Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds. Fragment-based QSAR, for instance, has been used to design novel piperidine derivatives as potential inhibitors of the p53–HDM2 interaction, a key target in cancer therapy. researchgate.net

The tables below provide illustrative data based on computational studies of various piperidine analogues, demonstrating the types of outputs generated by these in silico tools.

Table 1: Predicted Target Classes for Piperidine Derivatives using In Silico Tools

| Tool/Method | Predicted Target Class | Potential Therapeutic Area | Reference |

| SwissTargetPrediction | Enzymes, Receptors, Ion Channels, Transporters | Oncology, CNS Diseases | clinmedkaz.org |

| PASS Online | Anesthetic, Antiarrhythmic, Antimicrobial | Various | clinmedkaz.org |

| Molecular Docking | Sigma-1 Receptor (S1R) | Neurodegenerative Disorders | nih.gov |

| Molecular Docking | JAK/STAT Protein Kinases | Hematological Cancers | nih.gov |

| QSAR Modeling | Akt1 Inhibitors | Oncology (Ovarian, Colon Cancer) | nih.gov |

| Fragment-based QSAR | HDM2 Antagonists | Oncology | researchgate.net |

Table 2: Example Molecular Docking Scores for Piperidine Analogues against a Specific Target

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

| Quinazoline-Piperidine Derivative | Acetylcholinesterase (AChE) | ~ -7.63 | researchgate.net |

| Piperidine/Piperazine-based Compound | Sigma-1 Receptor (S1R) | (Ki value of 3.2 nM) | nih.gov |

These computational approaches are powerful for generating hypotheses and prioritizing compounds for further experimental validation. By integrating the predictions from in silico tools with the pathway-level insights from 'omics' technologies, researchers can build a robust, evidence-based case for the biological targets of this compound and its analogues.

Advanced Analytical Research Methodologies for 4 Oxolan 3 Yloxy Piperidine Hydrochloride

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is the cornerstone of purity and content analysis in the pharmaceutical industry, offering high-resolution separation of the main compound from any potential impurities.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the principal method for determining the purity and assay of 4-(Oxolan-3-yloxy)piperidine (B1426798) hydrochloride. Given that the compound lacks a strong UV chromophore, detection can be achieved using a Charged Aerosol Detector (CAD) or by derivatization. researchgate.net An alternative is to use low-wavelength UV detection if sufficient sensitivity is achieved. A typical method involves an ion-pairing agent to improve the retention of the polar molecule on a C18 column. researchgate.net

Method validation is performed according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness to ensure the method is suitable for its intended purpose. researchgate.net Purity analysis involves calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for Purity and Assay

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1260/1290 Infinity II or equivalent |

| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Heptafluorobutyric acid (HFBA) in WaterB: Acetonitrile (B52724) |

| Gradient | Isocratic: 90:10 (A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detector | Charged Aerosol Detector (CAD) or UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Water/Acetonitrile (90:10, v/v) |

Table 2: Representative Purity Analysis of Different Batches

| Batch Number | Retention Time (min) | Purity by Area % | Assay (% w/w) |

|---|---|---|---|

| BATCH-001 | 4.52 | 99.85% | 99.7% |

| BATCH-002 | 4.51 | 99.91% | 100.1% |

The control of residual solvents is a critical regulatory requirement, as these organic volatile impurities (OVIs) have no therapeutic benefit and can be harmful. ijpsonline.comdergipark.org.tr For a hydrochloride salt API, which may have limited solubility in common GC diluents, static headspace gas chromatography (HS-GC) with a flame ionization detector (FID) is the preferred method. nih.govresearchgate.net This technique allows for the analysis of volatile solvents without dissolving the API, preventing potential matrix interference.

The method is designed to detect and quantify solvents that may have been used during the synthesis or final crystallization of the compound, such as methanol (B129727), ethanol (B145695), acetone, or dichloromethane. nih.gov The selection of the GC column, typically a polar column like a DB-624 or G43, is crucial for achieving separation of a wide range of potential solvents. dergipark.org.trnih.govrroij.com

Table 3: GC-HS Method Parameters for Residual Solvent Analysis

| Parameter | Condition |

|---|---|

| Instrument | Agilent 7890B GC with 7697A Headspace Sampler |

| Column | DB-624 (30 m x 0.53 mm ID, 3.0 µm film) or equivalent |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min |

| Injector Temp | 140°C |

| Detector (FID) Temp | 250°C |

| HS Vial Temp | 80°C |

| HS Loop Temp | 90°C |

| HS Transfer Line Temp | 100°C |

| Diluent | Dimethyl sulfoxide (B87167) (DMSO) |

The oxolane ring in 4-(Oxolan-3-yloxy)piperidine hydrochloride contains a chiral center at the 3-position. Consequently, the compound can exist as a pair of enantiomers. For pharmaceutical applications, it is often necessary to control the stereochemical purity and quantify the enantiomeric excess (e.e.). Chiral HPLC is the standard technique for this purpose. nih.gov

This analysis involves the use of a chiral stationary phase (CSP), such as one based on cellulose (B213188) or amylose (B160209) derivatives, which can differentiate between the two enantiomers. nih.gov The separation allows for the quantification of the desired enantiomer and the detection of any amount of the undesired enantiomer.